molecular formula C14H12FNO2 B6398512 3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% CAS No. 1261980-88-4

3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid, 95%

Cat. No. B6398512
CAS RN: 1261980-88-4
M. Wt: 245.25 g/mol
InChI Key: FQCOJIWFMNAKAX-UHFFFAOYSA-N
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Description

3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid (95%) is an important chemical compound with a wide range of applications in scientific research and in the laboratory. It is a white crystalline solid with a melting point of 130-131°C and a molecular weight of 246.26 g/mol. It is soluble in water, ethanol, and acetic acid, and is slightly soluble in chloroform. This compound is used in a variety of applications, including the synthesis of pharmaceuticals and other organic compounds, and in various biochemical and physiological studies.

Scientific Research Applications

3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid (95%) has many applications in scientific research. It is used in the synthesis of various pharmaceuticals, including antibiotics, anti-inflammatory drugs, and anti-cancer drugs. It is also used in the synthesis of other organic compounds, such as dyes, pigments, and fragrances. Additionally, 3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid (95%) is used in a variety of biochemical and physiological studies.

Mechanism of Action

3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid (95%) acts as a ligand, binding to various proteins and enzymes. It can also interact with other molecules, such as DNA, to form complexes. These complexes can then be used in various biochemical and physiological studies.
Biochemical and Physiological Effects
3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid (95%) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and other microorganisms. Additionally, it has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to stimulate the production of certain hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid (95%) has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also highly soluble in water and other solvents, making it easy to work with in the laboratory. Additionally, it is a stable compound, with a high melting point and a long shelf life. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it is not very reactive, making it difficult to use in certain types of reactions.

Future Directions

The use of 3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid (95%) in scientific research is still in its early stages. There are many potential future directions for its use. For example, it could be used in the synthesis of new pharmaceuticals, or in the development of new treatments for diseases. Additionally, it could be used in the development of new dyes, pigments, fragrances, and other organic compounds. Finally, it could be used in the development of new biochemical and physiological studies.

Synthesis Methods

3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid (95%) can be synthesized by a variety of methods. One common method is the reaction of 4-fluoro-3-methylbenzaldehyde and ammonia in the presence of sodium hydroxide, followed by acidification. This method yields a high purity product with a yield of up to 95%.

properties

IUPAC Name

3-amino-5-(4-fluoro-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-8-4-9(2-3-13(8)15)10-5-11(14(17)18)7-12(16)6-10/h2-7H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCOJIWFMNAKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689306
Record name 5-Amino-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-88-4
Record name 5-Amino-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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